molecular formula C21H25N3O4 B5451148 2-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}benzoic acid

2-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}benzoic acid

Cat. No.: B5451148
M. Wt: 383.4 g/mol
InChI Key: CYVSAZMRURCZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrrolidine ring, and a benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole and pyrrolidine rings would likely form the core of the molecule, with the benzoic acid group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the benzoic acid group could potentially undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzoic acid group could potentially make the compound acidic .

Properties

IUPAC Name

2-[1-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13-20(15(3)25)14(2)24(22-13)11-9-19(26)23-10-8-16(12-23)17-6-4-5-7-18(17)21(27)28/h4-7,16H,8-12H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSAZMRURCZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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